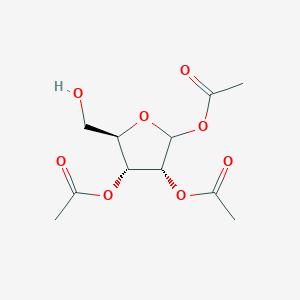

3-(Difluoromethyl)-4,4-dimethylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

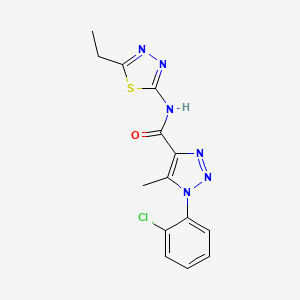

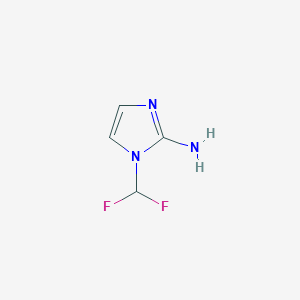

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic chemical used as a pesticide . It is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Aplicaciones Científicas De Investigación

Late-Stage Difluoromethylation

Overview: Late-stage difluoromethylation involves introducing a difluoromethyl group (CF₂H) into organic molecules at a late stage of synthesis. This field has seen significant advancements due to the development of various difluoromethylation reagents.

Key Points:Impact: These advances streamline access to pharmaceutical-relevant molecules and generate interest in process chemistry .

Photocatalytic Difluoromethylation

Overview: Photocatalytic difluoromethylation involves using light energy to introduce CF₂H groups into organic substrates. Here’s a specific example:

Example Reaction:Applications: This method enables the late-stage difluoromethylation of various substrates, expanding the toolbox for synthetic chemists .

Computational Studies of Difluoromethyl Derivatives

Overview: Computational approaches help us understand the binding interactions of difluoromethyl derivatives within receptors. Here’s an example:

Example Study:Insights: Researchers assess the binding mechanisms and strengths of these derivatives, providing valuable information for drug design and optimization .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(difluoromethyl)-4,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-8(2,3)5(7(9)10)4-6(11)12/h5,7H,4H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZUHPNTBNQLSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-4,4-dimethylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2401243.png)

![N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2401246.png)

![5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine](/img/structure/B2401252.png)

![4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2401254.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)